1H-1,2,3-Triazole-4-carbaldehyde
Overview
Description
1H-1,2,3-Triazole-4-carbaldehyde is a chemical compound that is widely used in the field of medicinal chemistry . It is a useful synthetic intermediate that plays an important role in the discovery of novel applications of the 1,2,3-triazole moiety .
Synthesis Analysis
The synthesis of 1H-1,2,3-Triazole-4-carbaldehyde involves a one-step multigram scale process . This process uses commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of 1H-1,2,3-Triazole-4-carbaldehyde with alkylamines has been further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-Triazole-4-carbaldehyde is complex and is often analyzed using various techniques . The structure is widely present in the literature, mainly due to the synthetic versatility of the formyl group .Chemical Reactions Analysis
1H-1,2,3-Triazole-4-carbaldehyde is involved in various chemical reactions. For instance, it is commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol . This is followed by oxidation or hydrolysis .Scientific Research Applications
1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They are widely present in the literature, mainly due to the synthetic versatility of the formyl group .
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Organic Synthesis
- 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are used as intermediates in various organic synthesis processes . For example, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles has been described .
- The methods of application often involve reactions with commercially available compounds. For instance, the synthesis of FNPT makes use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- The outcomes of these applications include the creation of new organic compounds, which can be used in further reactions .
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Protein Engineering
- 1H-1,2,3-Triazole-4-carbaldehyde (TA4C) derivatives have been used for the modification of the N-terminus of proteins . This method enables site-specific conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol attached to the triazole ring to the N-terminus .
- The methods of application involve the preparation of a TA4C derivative with a functional group and the modification of the N-terminus of the protein with the TA4C derivative .
- The outcomes of these applications include the development of pharmaceutical conjugates, bioimaging and medical diagnostics reagents, and protein-based materials .
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Industrial Applications
- 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives are used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
- The methods of application often involve reactions with commercially available compounds .
- The outcomes of these applications include the creation of new industrial materials .
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Materials Science
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Pharmacological Properties
- 1H-1,2,3-Triazole-4-carbaldehyde and its derivatives have a diverse range of pharmacological properties associated with anti-inflammatory activity, antimicrobial activity, antihypertensive activity, anticancer activity, antiparasitic activity, CNS stimulants sedatives, antitubercular activity, antiviral activity, antioxidant activity, thymidine phosphorylase inhibitory activity, antimalarial activity, antimycotic activities, and diuretic activities .
- The methods of application often involve reactions with commercially available compounds .
- The outcomes of these applications include the development of new treatments for various diseases .
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Synthesis of 1-Alkyl-4-Formyltriazoles
- 1H-1,2,3-Triazole-4-carbaldehyde is used in the synthesis of 1-alkyl-4-formyltriazoles . This process involves a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent .
- The method of application involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
- The outcome of this application is the creation of 1-alkyl-4-formyltriazoles, which are useful synthetic intermediates .
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Coordination Chemistry
- Triazole-4-carbaldehydes have been synthesized as interesting ligands in coordination chemistry .
- The methods of application often involve a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol .
- The outcomes of these applications include the creation of new coordination compounds .
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Polymer Chemistry
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Supramolecular Chemistry
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Fluorescent Imaging
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Antimycotic Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2H-triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-2-3-1-4-6-5-3/h1-2H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKLIYWXFEEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281102 | |
Record name | 2H-1,2,3-Triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole-4-carbaldehyde | |
CAS RN |
16681-68-8 | |
Record name | 1H-1,2,3-Triazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 20115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16681-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1,2,3-Triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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